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Compound of Interest

Compound Name: Rupesin E

Cat. No.: B1164410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rupesin
E, a sesquiterpenoid isolated from Valeriana jatamansi. The information presented herein is
intended to support research and development efforts in natural product chemistry and drug
discovery.

Introduction

Rupesin E is a natural compound that has garnered interest for its potential biological
activities. Accurate and detailed spectroscopic data is paramount for its identification,
characterization, and further investigation. This document compiles the available Nuclear
Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Rupesin E and provides
standardized experimental protocols for data acquisition.

Spectroscopic Data

The spectroscopic data for Rupesin E has been compiled from published literature. The key
findings are summarized in the tables below.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for
determining the molecular formula of natural products.
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Table 1: Mass Spectrometry Data for Rupesin E

Parameter Observed Value
Molecular Formula C15H2205
lonization Mode ESI

Mass Analyzer High-Resolution

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and
stereochemistry of a molecule. The *H and 3C NMR data for Rupesin E were recorded in
deuterated acetone (CDsCOCDs3).

Table 2: 1H NMR Spectroscopic Data for Rupesin E (600 MHz, CDsCOCD3)
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Chemical Shift (8) Coupling Constant

Position Multiplicity
ppm (J) Hz
la 6.28 d 3.2
3 5.03 s
5 3.12-3.10 m
6a 2.08-2.00 overlap
6b 1.90-1.86 m
7 3.85-3.80 m
9 2.41-2.39 m
10 1.36 s
1lla 4.87 S
11b 4.80 s
2' 2.19-2.11 m
3 2.08-2.00 overlap
4 0.92 d 4.5
5' 0.91 d 4.5
OH-7 4.20 brs

Table 3: 13C NMR Spectroscopic Data for Rupesin E (150 MHz, CD3COCDs)
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Position Chemical Shift (6) ppm
1 128.4
2 170.1
3 82.2
4 143.5
5 45.6
6 32.1
7 76.9
8 554
9 49.8
10 25.9
11 112.5
1 174.2
2' 44.3
3 27.8
4' 23.3
5' 23.2

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and
spectroscopic analysis of sesquiterpenoids like Rupesin E from Valeriana species. These
protocols are based on standard methodologies reported in the field of natural product
chemistry.[1]

Isolation of Rupesin E

The isolation of Rupesin E from Valeriana jatamansi typically involves the following steps:
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Extraction: The air-dried and powdered roots and rhizomes of V. jatamansi are extracted with
a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction
is usually repeated multiple times to ensure exhaustive recovery of the compounds.

Concentration: The resulting crude extract is concentrated under reduced pressure using a
rotary evaporator to yield a residue.

Fractionation: The crude extract is then subjected to fractionation using various
chromatographic techniques. This may involve liquid-liquid partitioning followed by column
chromatography on silica gel, Sephadex LH-20, or other stationary phases.

Purification: Final purification of the fractions containing Rupesin E is typically achieved
through preparative high-performance liquid chromatography (HPLC) to yield the pure
compound.

Spectroscopic Analysis

High-resolution mass spectra are acquired on a mass spectrometer equipped with an
electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the purified Rupesin E is prepared in a suitable
solvent, such as methanol or acetonitrile.

Instrumentation: The sample solution is introduced into the ESI source. The mass
spectrometer is operated in the appropriate ion mode (positive or negative) to detect the
desired molecular ions.

Data Acquisition: Data is acquired over a specific mass-to-charge (m/z) range to detect the
molecular ion peak and determine its exact mass.

NMR spectra are recorded on a high-field NMR spectrometer.

o Sample Preparation: A few milligrams of pure Rupesin E are dissolved in a deuterated
solvent (e.g., CD3COCDs) in an NMR tube.

e Instrumentation: The NMR tube is placed in the spectrometer. For *H NMR, the spectrometer
is tuned to the proton frequency (e.g., 600 MHz). For 13C NMR, the spectrometer is tuned to
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the carbon frequency (e.g., 150 MHz).

o Data Acquisition: Standard pulse sequences are used to acquire H, 13C, and various 2D
NMR spectra (e.g., COSY, HSQC, HMBC) to enable full structural elucidation and
assignment of all proton and carbon signals.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis
of a natural product like Rupesin E.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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